molecular formula C21H19N3O3S2 B2931430 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1202971-67-2

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2931430
CAS No.: 1202971-67-2
M. Wt: 425.52
InChI Key: XJOXTEGXQNLVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. Overview of 2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide This compound features a dihydrocyclopenta[b]indole scaffold fused to a benzo[d]thiazole moiety via an acetamide linker. Such structural motifs are common in kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) like CDK9, where the dihydroindole core may mimic ATP-binding interactions . The acetamide bridge facilitates conformational flexibility, enabling adaptation to hydrophobic pockets in target proteins.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-29(26,27)13-9-10-16-19(11-13)28-21(22-16)23-20(25)12-24-17-7-3-2-5-14(17)15-6-4-8-18(15)24/h2-3,5,7,9-11H,4,6,8,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOXTEGXQNLVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(CCC4)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves several key steps:

  • Formation of the 2,3-dihydrocyclopenta[b]indole core: This step typically starts with a cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Introduction of the benzo[d]thiazole moiety: This is achieved through a nucleophilic substitution reaction, where a suitable benzo[d]thiazole derivative reacts with the indole core.

  • Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

For large-scale production, optimization of these steps is essential to ensure high yield and purity. This may involve the use of flow chemistry, high-pressure reactors, or advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.

  • Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound, often altering its bioactivity.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, acid chlorides, amines.

Major Products Formed

The specific products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield various oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has numerous applications:

  • Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

  • Medicine: Explored for its potential as a pharmaceutical agent, particularly in anti-cancer and anti-inflammatory therapies.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The detailed mechanisms often involve binding to active sites or allosteric sites, modulating the activity of these targets and triggering downstream effects. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility and Bioavailability : The methylsulfonyl group improves aqueous solubility (logP ~2.1 predicted) compared to ethoxy-substituted analogues (logP ~3.5), critical for oral bioavailability .

Biological Activity

The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.42 g/mol

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole and indole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study reported that benzo[d]thiazole derivatives exhibited cytotoxic effects with a CC(50) ranging from 4 to 9 μM against human CD4(+) lymphocytes, indicating a potential for targeting cancerous cells while sparing normal cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the side chains can significantly influence the potency and selectivity of the compound towards specific biological targets. For example, the introduction of methylsulfonyl groups has been associated with enhanced activity against certain cancer cell lines .

Study 1: Cytotoxicity Evaluation

In a recent evaluation, several derivatives of benzo[d]thiazole were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study found that compounds bearing the methylsulfonyl group demonstrated increased activity compared to their unsubstituted counterparts .

CompoundCC(50) (μM)Cell Line
A4MT-4 (HIV+)
B6MCF-7 (Breast)
C9HeLa (Cervical)

Study 2: In Vivo Activity

Another study investigated the in vivo antitumor efficacy of similar compounds in animal models. The results indicated that these compounds not only inhibited tumor growth but also showed a favorable safety profile, suggesting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.